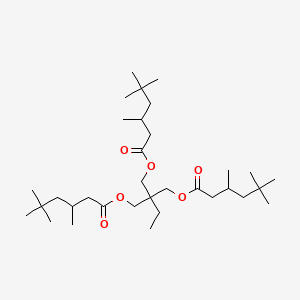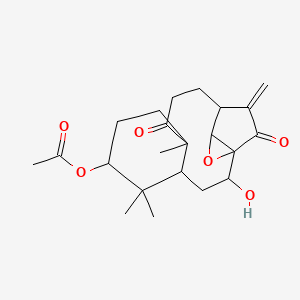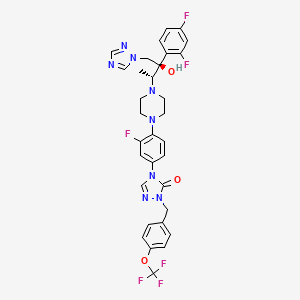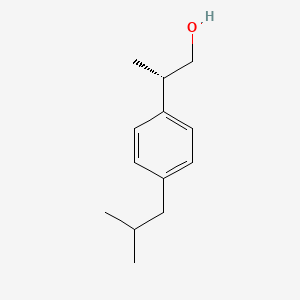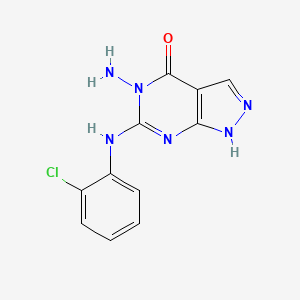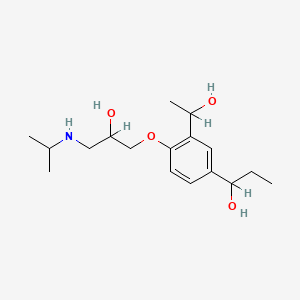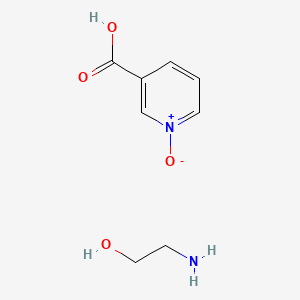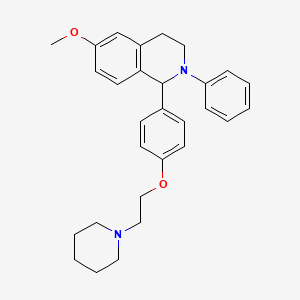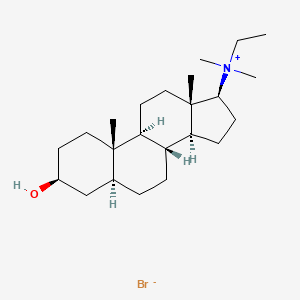
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide is a complex organic compound with a molecular formula of C19H30O3. This compound is part of the androstane family, which is known for its significant biological activities. It is characterized by the presence of a hydroxy group at the 3-beta position and a dimethyl-ethylammonium group at the 17-beta position.
Méthodes De Préparation
The synthesis of N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide involves several steps. The starting material is typically a steroidal compound, which undergoes a series of chemical reactions to introduce the necessary functional groups. The key steps include:
Hydroxylation: Introduction of the hydroxy group at the 3-beta position.
Ammonium Group Introduction: Introduction of the dimethyl-ethylammonium group at the 17-beta position.
Bromination: Addition of the bromide ion to form the final compound.
Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of various steroidal drugs and compounds.
Mécanisme D'action
The mechanism of action of N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide involves its interaction with specific molecular targets. The hydroxy group at the 3-beta position and the dimethyl-ethylammonium group at the 17-beta position play crucial roles in its biological activity. The compound can interact with receptors and enzymes, modulating their activity and affecting various cellular pathways.
Comparaison Avec Des Composés Similaires
N-(3-beta-Hydroxy-5-alpha-androstan-17-beta-yl)-N,N-dimethyl-N-ethylammonium bromide can be compared with other similar compounds in the androstane family, such as:
3-beta-Hydroxy-5-alpha-androstan-17-one: Lacks the dimethyl-ethylammonium group.
5-alpha-Androstan-3,17-dione: Lacks the hydroxy group at the 3-beta position.
17-beta-Hydroxy-5-alpha-androstan-3-one: Has a hydroxy group at the 17-beta position instead of the 3-beta position.
The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct biological activities and applications.
Propriétés
Numéro CAS |
114967-77-0 |
|---|---|
Formule moléculaire |
C23H42BrNO |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
ethyl-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;bromide |
InChI |
InChI=1S/C23H42NO.BrH/c1-6-24(4,5)21-10-9-19-18-8-7-16-15-17(25)11-13-22(16,2)20(18)12-14-23(19,21)3;/h16-21,25H,6-15H2,1-5H3;1H/q+1;/p-1/t16-,17-,18-,19-,20-,21-,22-,23-;/m0./s1 |
Clé InChI |
ZHQSUAMVBNOROL-JOLLAVNWSA-M |
SMILES isomérique |
CC[N+](C)(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C.[Br-] |
SMILES canonique |
CC[N+](C)(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


